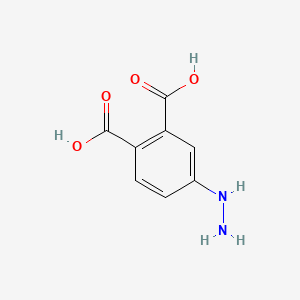

4-Hydrazinylphthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinylphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-10-4-1-2-5(7(11)12)6(3-4)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWPSYVOVZOUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666460 | |

| Record name | 4-Hydrazinylbenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169739-72-4 | |

| Record name | 4-Hydrazinylbenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimized Pathways for 4 Hydrazinylphthalic Acid

Precursor Selection and Strategic Starting Materials

The most common and strategically sound precursor for the synthesis of 4-hydrazinylphthalic acid is 4-aminophthalic acid . This choice is dictated by the relative ease of introducing a hydrazine (B178648) group via the diazotization of the primary aromatic amine. An alternative starting point is 4-nitrophthalic acid , which can be reduced to 4-aminophthalic acid before proceeding with the diazotization and reduction sequence. ijsat.orggoogle.com Phthalic anhydride (B1165640) also serves as a fundamental starting material, which upon nitration yields a mixture of 3- and 4-nitrophthalic acids that need to be separated. ijsat.org

Diazotization and Subsequent Reduction Routes for Hydrazine Group Installation

The conversion of the amino group in 4-aminophthalic acid to a hydrazine group is a critical step, typically achieved through a two-step process involving diazotization followed by reduction.

Reductive Agent Selection and Reaction Conditions (e.g., utilizing sodium metabisulfite)

The diazotization of 4-aminophthalic acid is carried out by treating it with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid, at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt. ijsat.orggoogle.comresearchgate.net

Following the formation of the diazonium salt, a reducing agent is introduced to convert the diazonium group into a hydrazine moiety. Sodium metabisulfite or sodium bisulfite are frequently employed for this reduction. scirp.orgscirp.org The reaction with sodium bisulfite initially forms a diazonium sulfonate, which is then further reduced to the corresponding hydrazine upon heating or treatment with a stronger reducing agent. Other reducing agents that have been used for the reduction of diazonium salts in other contexts include sodium sulfide (B99878) nonahydrate and hypophosphorous acid. ijsat.orgmasterorganicchemistry.com

The choice of the reducing agent is crucial and can influence the reaction yield and purity of the final product. The reaction conditions, such as the stoichiometry of the reagents and the reaction time, must be carefully controlled for optimal results.

Optimization of Reaction Parameters (e.g., temperature and pH control)

Precise control over reaction parameters is paramount for the successful synthesis of this compound.

Temperature: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable. Therefore, maintaining a low temperature, typically between 0 and 5 °C, is essential to prevent decomposition of the diazonium salt and minimize the formation of byproducts. ijsat.orggoogle.com The subsequent reduction step may require different temperature conditions depending on the chosen reducing agent.

pH: The pH of the reaction medium is another critical factor. Diazotization is carried out in a strongly acidic medium to generate the reactive nitrous acid and stabilize the diazonium salt. researchgate.net During the reduction step, the pH may need to be adjusted to optimize the reactivity of the reducing agent and the stability of the product. For instance, after the initial reduction, the solution might be neutralized or made slightly alkaline to facilitate the isolation of the hydrazine product. scirp.org

Orthogonal Protection and Deprotection Strategies for Carboxylic Acid Functionalities

The presence of two carboxylic acid groups in this compound necessitates careful consideration of protecting group strategies, especially if selective modification of one carboxyl group is required in subsequent reactions. wiley-vch.deuchicago.edu Orthogonal protection allows for the selective removal of one protecting group without affecting the other, providing a powerful tool for complex syntheses. uchicago.eduwikipedia.org

Common protecting groups for carboxylic acids include esters (e.g., methyl, ethyl, benzyl (B1604629) esters) and silyl (B83357) esters. wikipedia.org The choice of protecting group depends on its stability to the conditions of the diazotization and reduction steps and the specific requirements of the subsequent synthetic transformations.

For example, benzyl esters can be removed by hydrogenolysis, while tert-butyl esters are cleaved under acidic conditions. wikipedia.org Silyl ethers are another class of protecting groups that are readily cleaved by fluoride (B91410) ions. harvard.edu This differential reactivity allows for a planned deprotection sequence. wiley-vch.deorganic-chemistry.org

| Protecting Group | Introduction Method | Deprotection Conditions | Orthogonality |

|---|---|---|---|

| Methyl/Ethyl Ester | Fischer-Speier esterification (acid catalyst, alcohol) | Acidic or basic hydrolysis | Sensitive to both acid and base |

| Benzyl Ester | Reaction with benzyl alcohol (acid catalyst) or benzyl halide (base) | Hydrogenolysis (e.g., H2, Pd/C) | Stable to mild acid and base |

| tert-Butyl Ester | Reaction with isobutylene (B52900) (acid catalyst) | Acidolysis (e.g., trifluoroacetic acid) | Stable to base and hydrogenolysis |

| Silyl Ester (e.g., TMS, TBDMS) | Reaction with a silyl halide (e.g., TMSCl, TBDMSCl) in the presence of a base | Fluoride ion source (e.g., TBAF) or acidic conditions | Stable to non-acidic/non-fluoride conditions |

Alternative Chemical Synthetic Approaches for Aromatic Hydrazinyl Carboxylic Acids

While the diazotization of aminobenzoic acids is a primary route, other methods exist for the synthesis of aromatic hydrazinyl carboxylic acids. One notable alternative is the direct hydrazinolysis of a suitable precursor. For instance, a halogenated benzoic acid derivative could potentially undergo nucleophilic aromatic substitution with hydrazine. However, the reactivity of the aromatic ring and the potential for side reactions must be carefully considered.

Another approach involves the construction of the aromatic ring system with the hydrazine and carboxylic acid functionalities already in place or introduced at an early stage. For example, condensation reactions involving hydrazine derivatives and dicarbonyl compounds can lead to heterocyclic systems that can be further elaborated to yield the desired aromatic hydrazinyl carboxylic acid. nih.govrjpbcs.comresearchgate.netresearchgate.net The synthesis of hydrazones from a carboxylic acid containing a hydrazine moiety and an aldehyde is another related transformation. nih.govresearchgate.net

Process Intensification and Scalability Considerations in Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that can be addressed through process intensification. Continuous flow chemistry offers significant advantages over traditional batch processing for reactions involving hazardous intermediates like diazonium salts. osti.gov

Key considerations for scalability include:

Heat Management: The exothermic nature of diazotization requires efficient heat dissipation to maintain temperature control, which is more readily achieved in flow reactors with their high surface-area-to-volume ratio. osti.gov

Safety: The in-situ generation and immediate consumption of unstable diazonium salts in a continuous flow system minimize the accumulation of hazardous materials, thereby enhancing process safety. osti.gov

Mixing: Efficient mixing is crucial for ensuring high conversion rates and minimizing byproduct formation. Flow reactors can provide superior mixing compared to large batch reactors.

Reaction Time: The residence time in a flow reactor can be precisely controlled, allowing for optimization of the reaction and potentially reducing reaction times compared to batch processes. osti.gov

| Parameter | Batch Processing Challenges | Continuous Flow Advantages |

|---|---|---|

| Heat Transfer | Difficult to control in large vessels, potential for hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Safety | Accumulation of hazardous intermediates (e.g., diazonium salts). | Small reaction volumes, in-situ generation and consumption of hazardous species. |

| Mixing | Can be inefficient, leading to localized concentration gradients. | Enhanced mixing, leading to better reaction control and higher yields. |

| Scalability | Scaling up can be non-linear and require significant redevelopment. | Scalable by running multiple reactors in parallel or for longer durations. |

Chemical Transformations and Derivatization Strategies of 4 Hydrazinylphthalic Acid

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) in 4-hydrazinylphthalic acid is a potent nucleophile and serves as a key reactive center for various chemical modifications.

Condensation Reactions with Aldehydes and Ketones: Formation of Hydrazones

The reaction of the hydrazine moiety with aldehydes and ketones is a fundamental transformation that leads to the formation of hydrazones. This condensation reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

For instance, 4-hydrazinylbenzoic acid, a related compound, reacts with various aldehydes to yield the corresponding hydrazones in good yields. sci-hub.se Similarly, the condensation of 4-hydrazinylbenzoic acid with acetone, catalyzed by acetic acid, results in the formation of 4-(2-(propan-2-ylidene)hydrazinyl)benzoic acid. vulcanchem.com The reaction conditions, such as the choice of solvent (e.g., ethanol) and the use of a catalyst, can be optimized to improve reaction times and yields. vulcanchem.com

The formation of hydrazones is a crucial step in the synthesis of various biologically active compounds and serves as a gateway to further chemical transformations.

Cyclocondensation Reactions for the Synthesis of Novel Heterocyclic Systems (e.g., indazoles, triazoles)

The hydrazine moiety of this compound is a key precursor for the synthesis of a variety of heterocyclic compounds through cyclocondensation reactions. These reactions involve the formation of a new ring system by the reaction of the hydrazine group with a suitable polyfunctional molecule.

Indazoles: 4-Hydrazinylbenzoic acid can be reacted with 2-(4-substituted-benzylidene)-4-phenylcyclohexanones in the presence of cuprous oxide and cesium carbonate as catalysts to produce indazole derivatives. rjpbcs.com Another method involves heating a mixture of 4-hydrazinylbenzoic acid and a ketone derivative with acetic acid and acetic anhydride (B1165640) to yield tetrahydro-(5-phenylindazol-2-yl) benzoic acid derivatives. rjpbcs.com

Triazoles: The incorporation of a 4-hydrazinobenzoic acid moiety with a triazole pharmacophore has been explored to create novel 1,2,4-triazolebenzoic acid hybrid scaffolds. sci-hub.se

Benzodiazaborines: The reaction of 4-hydrazinylbenzoic acid with 2-formylphenylboronic acid in a neutral aqueous solution leads to the rapid formation of a stable 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborine. rsc.org This reaction is notable for its efficiency at low concentrations and under physiologically compatible conditions.

These cyclocondensation reactions highlight the utility of this compound and its analogs as scaffolds for constructing diverse and complex heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

Nucleophilic Attack and Formation of Amine Adducts

The hydrazine group can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen or nitrogen-nitrogen bonds. For example, benzoxazinone (B8607429) derivatives can react with hydrazine through ring-opening reactions. researchgate.net

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydrazine moiety can undergo alkylation and acylation reactions. N-acylation, for instance, can be achieved by reacting the hydrazine with acid anhydrides. sci-hub.se These reactions allow for the introduction of various functional groups, thereby modifying the chemical properties and potential applications of the resulting derivatives.

Reactions Involving the Carboxylic Acid Moieties

The two carboxylic acid groups (-COOH) on the phthalic acid backbone offer additional sites for chemical modification, primarily through reactions typical of carboxylic acids.

Esterification Reactions and Ester Derivatives

Esterification is a common reaction of the carboxylic acid groups. This transformation can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. msu.edupressbooks.pub The resulting esters can have altered solubility and reactivity profiles compared to the parent acid. For example, the conversion of a carboxylic acid to its methyl ester can be achieved using methyl iodide. smolecule.com Silylation is another derivatization strategy that can be used to form silyl (B83357) esters, which are often more volatile and thermally stable, making them suitable for gas chromatography analysis. chemcoplus.co.jp

Amidation Reactions and Amide Derivatives

The formation of amide bonds from the carboxylic acid groups of this compound is a fundamental transformation. This can occur via intramolecular or intermolecular pathways, leading to distinct classes of derivatives.

The most prominent reaction is an intramolecular amidation , where the nucleophilic hydrazinyl group attacks one of the adjacent carboxylic acid groups. This process, typically induced by heating, results in cyclization to form a stable six-membered heterocyclic ring system known as a phthalazinone. Specifically, reaction of this compound can lead to the formation of 7-hydrazinyl-2,3-dihydrophthalazine-1,4-dione. This type of cyclization is a common strategy in the synthesis of phthalazinone-based compounds, which are known to possess a wide array of biological activities, including anticonvulsant and cardiotonic properties. bu.edu.eglongdom.org

Intermolecular amidation involves the reaction of the carboxylic acid groups with external amines. This requires careful control of reaction conditions to prevent the competing intramolecular cyclization. The direct reaction of a carboxylic acid and an amine to form an amide is often inefficient and requires activation of the carboxylic acid. libretexts.org Standard coupling reagents are employed to facilitate this transformation. However, the presence of the nucleophilic hydrazinyl group presents a chemoselectivity challenge. To achieve selective intermolecular amidation, the hydrazinyl group may need to be protected, for example, by converting it into a hydrazone, which can be reversed after the amidation step.

The two carboxylic acid groups in this compound can be converted to a monoamide or a diamide (B1670390), depending on the stoichiometry of the amine used. The synthesis of these derivatives is typically achieved using activating agents that convert the carboxylic acid into a more reactive species. nih.govchemistryviews.orgresearchgate.net

Table 1: Amidation Strategies and Reagents

| Amidation Type | Reagents and Conditions | Product Class | Notes |

| Intramolecular Cyclization | Heat, often in a high-boiling solvent like ethanol (B145695) or acetic acid. longdom.org | Phthalazinone derivatives | This is the most common and facile reaction pathway. |

| Intermolecular Mono-amidation | 1 equivalent of amine, coupling agents (e.g., EDC, HATU), base (e.g., DIPEA). nih.gov | This compound monoamides | Requires careful control to avoid diamide formation and reaction at the hydrazinyl group. |

| Intermolecular Di-amidation | ≥2 equivalents of amine, coupling agents (e.g., EDC, HATU), base (e.g., DIPEA). nih.gov | This compound diamides | Protection of the hydrazinyl group is often necessary for clean conversion. |

Formation of Anhydrides and Acyl Halides

Conversion of the dicarboxylic acid functionality into more reactive intermediates like anhydrides and acyl halides is a standard strategy in organic synthesis to facilitate subsequent reactions. organic-chemistry.orgwikipedia.org

Phthalic Anhydride Formation: The formation of 4-hydrazinylphthalic anhydride can be conceptually achieved by dehydrating the diacid, often by heating or using a chemical dehydrating agent like acetic anhydride. wikipedia.orgchemicalbook.com However, for this compound, this reaction is complicated by the presence of the hydrazinyl group. Heating would likely favor the intramolecular cyclization to the phthalazinone as discussed previously. A potential alternative involves the reaction of a salt of the phthalic acid with an acyl chloride, though this is also subject to side reactions. researchgate.net A more plausible route to a related structure, N-amino-4-hydrazinylphthalimide, would involve the cyclization of the diacid with hydrazine, although in this case, the internal hydrazine is already present. The synthesis of substituted phthalic anhydrides often involves multi-step processes starting from different precursors. google.comchemicalbook.com

Acyl Halide Formation: Acyl halides, particularly acyl chlorides, are highly reactive intermediates synthesized from carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.orggoogle.com The reaction of this compound with thionyl chloride would be expected to convert both carboxylic acid groups into acyl chloride groups, yielding 4-hydrazinylphthaloyl chloride .

However, two major challenges exist:

The hydrazinyl group is basic and will react with the HCl byproduct generated during the reaction, potentially requiring a base or excess reagent.

The resulting acyl chloride is extremely reactive and positioned for rapid intramolecular cyclization with the hydrazinyl group, which could lead to a complex heterocyclic system rather than the isolated diacyl chloride.

Due to this high reactivity, 4-hydrazinylphthaloyl chloride would likely be generated in situ and used immediately in a subsequent reaction to control the outcome.

Table 2: Reagents for Anhydride and Acyl Halide Synthesis

| Derivative | Reagent | Conditions | Challenges and Notes |

| Phthalic Anhydride | Acetic Anhydride, Heat | Reflux | Prone to intramolecular cyclization with the hydrazinyl group to form a phthalazinone. |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Typically refluxed, sometimes with a catalytic amount of DMF. | The product is highly reactive; intramolecular side reactions are very likely. The hydrazinyl group may react with HCl byproduct. |

| Acyl Bromide | Phosphorus Tribromide (PBr₃) | Heating | Similar reactivity and challenges as with acyl chloride formation. |

Regioselective and Chemoselective Functionalization Approaches

The presence of three distinct functional groups—two carboxylic acids and one hydrazinyl group—makes chemoselective and regioselective functionalization a critical aspect of the chemistry of this compound.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others.

Reaction at the Hydrazinyl Group: The hydrazinyl group is a potent nucleophile and can be selectively targeted. For instance, it can react with aldehydes and ketones to form stable hydrazones, a reaction that is often fast and occurs under mild conditions, leaving the carboxylic acid groups untouched. researchgate.netnih.gov This transformation can also serve as a protecting strategy for the hydrazinyl group while other reactions are performed on the carboxylic acids.

Reaction at the Carboxylic Acid Groups: To selectively react with the carboxylic acids, the nucleophilicity of the hydrazine must be suppressed. This can be achieved by performing the reaction under acidic conditions, which protonates the more basic hydrazinyl group, rendering it non-nucleophilic. Under these conditions, standard esterification or amidation reactions can be carried out. libretexts.org

Regioselectivity involves differentiating between the two carboxylic acid groups. The carboxylic acid at position 1 (C1) is para to the hydrazinyl group, while the one at position 2 (C2) is meta. The electron-donating hydrazinyl group influences their acidity and reactivity differently. The C1 carboxyl group is expected to be less acidic than the C2 carboxyl group due to resonance effects. This difference, although subtle, could be exploited for regioselective mono-functionalization (e.g., mono-esterification or mono-amidation) under carefully controlled conditions, likely favoring reaction at the more reactive C2 position. nih.govnih.govorganic-chemistry.org

Table 3: Selective Functionalization Strategies

| Selectivity | Target Functional Group(s) | Reagents/Conditions | Rationale |

| Chemoselective | Hydrazinyl group | Aldehydes/Ketones, mild pH | The hydrazinyl group is more nucleophilic than the carboxylate anion, leading to hydrazone formation. nih.gov |

| Chemoselective | Carboxylic acid groups | Alcohol/Acid or Amine/Coupling Agent under acidic (H+) conditions | Protonation of the hydrazinyl group deactivates it towards nucleophilic attack. |

| Regioselective | C2-Carboxylic Acid | 1 equivalent of amine/alcohol with coupling agent at low temperature | The C2-carboxyl is electronically distinct and potentially more reactive than the C1-carboxyl, allowing for mono-substitution. |

Multi-Component Reactions (MCRs) Utilizing this compound as a Core Component

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are a powerful tool in modern organic chemistry for rapidly generating molecular complexity. wikipedia.orgjppres.com this compound is an excellent candidate for use as a core scaffold in MCRs due to its multiple reactive sites.

While specific MCRs starting directly with this compound are not widely reported, its functional groups are commonly found in reactants for well-known MCRs. For example, hydrazines are key components in the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org Phthalic anhydride, a related dicarboxylic acid derivative, is known to participate in MCRs with hydrazines and other components to build complex phthalazinones. researchgate.net

This compound could participate in MCRs in several ways:

As a Hydrazine Component: The hydrazinyl moiety can act as the nucleophilic hydrazine component in reactions like the Biginelli or Hantzsch-type syntheses, leading to complex dihydropyrimidines or dihydropyridines bearing a phthalic acid substituent.

As a Dicarboxylic Acid Component: The two carboxylic acid groups could participate in isocyanide-based MCRs, such as the Ugi or Passerini reactions. wikipedia.org For example, a reaction involving an aldehyde, an amine, an isocyanide, and this compound could theoretically occur, where one of the carboxyl groups engages in the reaction, leading to a highly functionalized peptide-like structure.

As a Pre-formed Heterocycle: The compound could first be cyclized to its phthalazinone derivative, which could then be used as the substrate in a subsequent MCR to further elaborate the molecular structure.

The combination of a hydrazine and two carboxylic acids in one molecule offers the potential for novel sequential or domino MCRs, leading to the rapid assembly of unique and complex heterocyclic libraries. organic-chemistry.orgbeilstein-journals.org

Table 4: Potential Multi-Component Reactions Involving this compound

| MCR Type | Potential Role of this compound | Reactants | Potential Product Class |

| Ugi-type Reaction | Carboxylic acid component | Aldehyde, Amine, Isocyanide | α-Acylamino amide derivatives with a hydrazinylphthalic acid backbone. |

| Hantzsch-type Reaction | Hydrazine component (after modification/derivatization) | Aldehyde, β-Ketoester | Dihydropyridine derivatives. |

| Phthalazinone Synthesis MCR | Hydrazine and diacid precursor | Aldehyde, another nucleophile (e.g., dimedone) | Fused polycyclic phthalazinone systems. researchgate.net |

Comprehensive Spectroscopic and Analytical Characterization of 4 Hydrazinylphthalic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying the functional groups present in a compound like 4-hydrazinylphthalic acid, which contains carboxylic acid, hydrazinyl, and substituted aromatic moieties.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the spectrum is characterized by vibrations of its O-H, N-H, C=O, C-O, C=C, and C-H bonds.

The presence of the carboxylic acid groups gives rise to a very broad absorption band in the region of 3500-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded dimer. sphinxsai.comlibretexts.orgspectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp peak between 1760 and 1690 cm⁻¹. libretexts.orgspectroscopyonline.com The hydrazinyl group (-NH-NH₂) introduces characteristic N-H stretching vibrations, which are expected in the 3450-3250 cm⁻¹ range. mdpi.com These may overlap with the broad O-H band.

The aromatic ring contributes several bands. The C=C stretching vibrations within the benzene (B151609) ring typically appear as a pair of bands in the 1620-1580 cm⁻¹ region. hpst.cz Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹. The substitution pattern on the benzene ring also gives rise to characteristic C-H "out-of-plane" bending vibrations in the 900-700 cm⁻¹ region, which can help confirm the substitution pattern. hpst.cz

Table 1: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3500 - 2500 | Broad, Strong |

| Hydrazinyl | N-H stretch | 3450 - 3250 | Medium |

| Aromatic | C-H stretch | > 3000 | Variable |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |

| Aromatic | C=C stretch | 1620 - 1580 | Medium |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Aromatic | C-H out-of-plane bend | 900 - 700 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. libretexts.org While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations.

Table 2: Potentially Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic | Ring Breathing/Symmetric Stretch | 1600 - 1580 | Strong |

| Carboxylic Acid (deprotonated) | COO⁻ Symmetric Stretch | ~1410 | Strong |

| Aromatic | C-H in-plane bend | 1300 - 1000 | Medium |

| Aromatic | Ring Trigonal Breathing | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the chemical environment of specific nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁵N NMR provide complementary information to establish its precise structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In this compound, protons are found on the aromatic ring, the hydrazinyl group, and the carboxylic acid groups.

The aromatic region of the spectrum is expected to show signals for the three protons on the phthalic acid ring. Their chemical shifts are influenced by the electron-donating hydrazinyl group and the electron-withdrawing carboxylic acid groups, typically appearing in the range of 7.0-8.5 ppm. researchgate.net The specific splitting pattern (e.g., doublets, doublet of doublets) will depend on the coupling between adjacent protons.

The protons of the hydrazinyl (-NH-NH₂) and carboxylic acid (-COOH) groups are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The carboxylic acid protons are highly deshielded and can appear far downfield, often above 10 ppm. pressbooks.pub The NH and NH₂ protons of the hydrazinyl moiety are also expected to give distinct signals. tandfonline.com A spectrum for the closely related 4-hydrazinylbenzoic acid in DMSO-d6 provides a reference for these assignments. chemicalbook.com

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -COOH | Carboxylic Acid | > 10 | Broad Singlet |

| Ar-H | Aromatic Ring | 7.0 - 8.5 | Doublet, Doublet of Doublets |

| -NH- | Hydrazinyl | Variable | Broad Singlet |

| -NH₂ | Hydrazinyl | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbons of the two carboxylic acid groups are the most deshielded and are expected to appear in the 165-175 ppm region. researchgate.net The six aromatic carbons will resonate in the approximate range of 110-155 ppm. The carbon atom bonded directly to the nitrogen of the hydrazinyl group will be significantly shielded compared to the others, while the carbons bearing the carboxyl groups will be deshielded. The specific shifts provide detailed information about the electronic effects of the substituents on the aromatic ring. tandfonline.comnih.gov

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| -C OOH | Carbonyl Carbon | 165 - 175 |

| Ar-C-N | Aromatic Carbon (ipso to -NHNH₂) | ~150 |

| Ar-C-COOH | Aromatic Carbon (ipso to -COOH) | ~135 |

| Ar-C | Other Aromatic Carbons | 110 - 130 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

¹⁵N NMR spectroscopy is a specialized technique used to probe the environment of nitrogen atoms. Although less sensitive than ¹H or ¹³C NMR due to the low natural abundance of the ¹⁵N isotope, it can provide invaluable information for nitrogen-containing compounds like this compound. huji.ac.il The technique is particularly useful for distinguishing between the two chemically non-equivalent nitrogen atoms in the hydrazinyl group (-NH-NH₂).

The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic environment, including hybridization and oxidation state. researchgate.net For hydrazone derivatives of the related 4-hydrazinylbenzoic acid, ¹⁵N NMR has been used for characterization. bohrium.comresearchgate.net In this compound, the terminal -NH₂ nitrogen and the -NH- nitrogen attached to the aromatic ring would be expected to have distinct chemical shifts. These shifts can be influenced by solvent effects and hydrogen bonding. researchgate.net Heteronuclear correlation experiments like HSQC and HMBC can be used to enhance sensitivity and correlate nitrogen signals with those of nearby protons. nih.gov

Table 5: Expected ¹⁵N NMR Chemical Shift Ranges for this compound

| Nitrogen Type | Environment | Expected Chemical Shift Range (δ, ppm) |

|---|---|---|

| Ar-NH- | Hydrazinyl (attached to ring) | Variable, depends on reference |

| -NH₂ | Hydrazinyl (terminal) | Variable, depends on reference |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorptions arising from the electronic transitions within its aromatic ring, carboxyl groups, and the hydrazinyl moiety. libretexts.org Molecules containing conjugated π systems, such as the benzene ring in this compound, typically exhibit strong absorption in the UV region. libretexts.org

The electronic spectra of these compounds generally show two main types of transitions:

π → π* transitions: These high-energy transitions are associated with the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic phthalic acid core and typically appear at shorter wavelengths (higher energy) in the UV spectrum. For conjugated systems, the wavelength of maximum absorption (λmax) is longer than for isolated double bonds. libretexts.org

n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The hydrazinyl (-NHNH₂) and carboxyl (-COOH) groups contain lone pairs of electrons, making n → π* transitions possible. researchgate.net These transitions are typically less intense than π → π* transitions and occur at longer wavelengths. For example, hydrazone derivatives synthesized from 4-hydrazinylbenzoic acid exhibit bands related to n → π* transitions from the imine group (C=N) at wavelengths between 346-363 nm. researchgate.net

When this compound is used as a ligand to form metal complexes, new absorption bands appear, often in the visible region, which is why these complexes are frequently colored. libretexts.org These new bands are typically due to d-d electronic transitions within the metal ion or charge-transfer transitions between the ligand and the metal. researchgate.netrsc.org The position and intensity of these bands provide information about the geometry and electronic structure of the coordination complex. researchgate.netrsc.org For instance, the color of a transition metal complex is complementary to the color of light it absorbs. libretexts.org

Table 1: Representative UV-Vis Absorption Data for Hydrazone Derivatives This table shows typical absorption maxima for hydrazones derived from related hydrazinyl compounds, illustrating the electronic transitions.

| Compound Type | Solvent | λmax (nm) | Transition Assignment | Reference |

| Heterocyclic Hydrazone | Ethanol (B145695) | ~300-303 | n → π* (N-NH group) | researchgate.net |

| Heterocyclic Hydrazone | Ethanol | ~346-363 | n → π* (C=N group) | researchgate.net |

| Phenothiazine Derivative | MeCN | 234 | π → π | mdpi.com |

| Phenothiazine Derivative | MeCN | 280 | n → π | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. In mass spectrometry, a molecule is ionized and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). slideshare.net

For this compound, the molecular ion peak (M+) would confirm its molecular weight. Due to the presence of two nitrogen atoms, its molecular ion peak would have an even m/z value, in accordance with the nitrogen rule. libretexts.org

The fragmentation pattern provides valuable structural information. The energetically unstable molecular ion breaks down into smaller, more stable fragments in predictable ways. libretexts.org For derivatives of carboxylic acids, a common fragmentation pathway is the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion ([RCO]+). libretexts.orglibretexts.org

In the case of phthalazine (B143731) derivatives, which can be synthesized from this compound, the mass spectra show characteristic fragmentation pathways. raco.cat Common fragmentation patterns observed for related structures include:

Loss of -OH and -COOH: Carboxylic acids often show prominent peaks corresponding to the loss of a hydroxyl radical (M-17) or a carboxyl group (M-45). libretexts.org

Formation of Acylium Ions: Cleavage of the C-C bond next to the carbonyl group results in a stable acylium ion, which is often the base peak in the spectra of acid derivatives. libretexts.org

Complex Rearrangements: Fused heterocyclic derivatives, such as triazino-phthalazines, can undergo complex fragmentation involving the loss of small molecules like nitrogen (N₂), carbon monoxide (CO), and acetylene (B1199291) (C₂H₂). raco.cat

The choice of ionization technique (e.g., hard ionization like Electron Impact (EI) or soft ionization like Electrospray Ionization (ESI)) significantly affects the degree of fragmentation observed. acdlabs.com Soft ionization techniques are useful for clearly identifying the molecular ion, while hard ionization provides detailed fragmentation patterns for structural analysis. acdlabs.comrsc.org

Table 2: Common Fragment Ions in Mass Spectrometry of Carboxylic Acid Derivatives This table illustrates typical fragmentation patterns relevant to the structure of this compound.

| Functional Group | Fragmentation Event | Lost Fragment | Resulting Ion | Reference |

| Carboxylic Acid | α-cleavage | •OH | [M-17]+ | libretexts.org |

| Carboxylic Acid | α-cleavage | •COOH | [M-45]+ | libretexts.org |

| Acid Halide/Ester | α-cleavage | •Y (Y=X, OR) | Acylium ion [RCO]+ | libretexts.org |

| Primary Amide | McLafferty Rearrangement | Alkene | [C₂H₅NO]+• (m/z 59) | libretexts.org |

X-ray Crystallography for Solid-State Structure Determination

For this compound and its derivatives, X-ray crystallography can:

Confirm the molecular structure: It provides unambiguous proof of the connectivity of atoms.

Determine stereochemistry and conformation: It reveals the spatial arrangement of the functional groups.

Analyze intermolecular interactions: It shows how molecules pack in the crystal lattice, revealing details about hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the solid-state structure. nsf.gov

The crystal structures of derivatives, such as hydrazones, have been determined using this method. researchgate.net The analysis provides key structural parameters. For example, in the crystal structure of a hydrazone complex, the ligand was shown to chelate to the metal ion through specific nitrogen atoms in a bidentate fashion. researchgate.net The resulting data is typically deposited in crystallographic databases and includes the crystal system, space group, and unit cell dimensions.

Table 3: Example of Crystallographic Data for a Derivative Compound This table presents typical data obtained from an X-ray crystallographic analysis of a related heterocyclic compound. mdpi.com

| Parameter | Value |

| Compound | 3,7-dinitro-10H-phenothiazine 5-oxide |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2753(3) |

| b (Å) | 19.9331(7) |

| c (Å) | 8.5875(3) |

| β (°) | 99.197(3) |

| Volume (ų) | 1398.32(9) |

| Z (molecules/unit cell) | 4 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to determine the empirical formula of a newly synthesized compound and to verify its purity. pcdn.co

The process involves combusting a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products (CO₂, H₂O, N₂, etc.) are collected and measured, allowing for the calculation of the percentage of each element in the original sample.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and stoichiometric purity. lgcstandards.com This technique is routinely used to characterize new derivatives of this compound, such as metal complexes or hydrazones, to confirm that the desired product has been successfully synthesized. researchgate.netulisboa.pt

Table 4: Representative Elemental Analysis Data This table shows a typical comparison between calculated and experimentally found elemental percentages for a synthesized compound.

| Compound | Element | Calculated (%) | Found (%) |

| [Example Derivative] | C | 55.45 | 55.39 |

| C₁₂H₁₀N₄O₂ | H | 3.71 | 3.75 |

| N | 20.65 | 20.61 |

Advanced Computational Chemistry Investigations of 4 Hydrazinylphthalic Acid Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecular systems. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 4-hydrazinylphthalic acid. These theoretical studies offer valuable insights into the molecule's behavior at the atomic level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ufba.br For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The resulting optimized geometry provides crucial information about the molecule's shape and steric properties.

Conformational analysis, often performed in conjunction with geometry optimization, explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. nih.govfrontiersin.org Flexible molecules can exist as a mixture of various conformers at room temperature. frontiersin.org For this compound, rotations around the C-N bond of the hydrazinyl group and the C-C bonds connecting the carboxylic acid groups to the phthalic acid ring can lead to different conformers. By calculating the relative energies of these conformers, it is possible to identify the most stable conformations and their populations at a given temperature. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules. The process often involves starting with various initial geometries and optimizing them to find all significant low-energy conformers. frontiersin.org

Electronic Structure Characterization: Frontier Molecular Orbitals (FMO), Energy Gaps, and Density of States (DOS)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations provide a detailed picture of the electronic structure.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. researchgate.netsapub.org The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the orbital that most readily accepts an electron, indicating the molecule's ability to accept electrons (electrophilicity). The spatial distribution and energies of the HOMO and LUMO in this compound are critical for predicting its chemical reactivity. For instance, the location of the HOMO can suggest the site of electrophilic attack, while the LUMO's location can indicate the site of nucleophilic attack. ajchem-a.com

Energy Gaps: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. ajchem-a.com

Density of States (DOS): The Density of States (DOS) plot provides a graphical representation of the number of available molecular orbitals at each energy level. It offers a more comprehensive view of the electronic structure than just the FMOs. The DOS spectrum can reveal the contributions of different atoms or functional groups to the molecular orbitals, providing deeper insight into the electronic makeup of this compound.

Reactivity Descriptors and Global Reactivity Indices

Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors. beilstein-journals.orgmdpi.com These indices are calculated from the energies of the frontier molecular orbitals and provide a quantitative measure of different aspects of chemical reactivity. researchgate.net

Chemical Potential (μ): Chemical potential measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity and can be approximated as the average of the HOMO and LUMO energies: μ ≈ (E_HOMO + E_LUMO) / 2. arxiv.org A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. nih.gov It is calculated as half the difference between the LUMO and HOMO energies: η ≈ (E_LUMO - E_HOMO) / 2. arxiv.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): The electrophilicity index, introduced by Parr, quantifies the ability of a species to accept electrons. nih.gov It is defined as ω = μ² / (2η). nih.gov This index is useful for classifying molecules as electrophiles or nucleophiles and for predicting their behavior in chemical reactions. beilstein-journals.org

These global reactivity indices provide a valuable framework for understanding and predicting the chemical behavior of this compound in various chemical environments.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. libretexts.orgyoutube.com It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red colors represent regions of negative potential (electron-rich areas), which are prone to electrophilic attack, while blue colors denote regions of positive potential (electron-poor areas), which are susceptible to nucleophilic attack. libretexts.org For this compound, the MESP map would highlight the electron-rich oxygen atoms of the carboxylic acid groups and the nitrogen atoms of the hydrazinyl group, as well as potentially electron-deficient regions. This visualization is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. chemrxiv.org

Theoretical Prediction of Vibrational and Electronic Spectra

DFT calculations can be used to predict the vibrational and electronic spectra of molecules, which can then be compared with experimental data for validation.

Vibrational Spectra: Theoretical vibrational analysis involves calculating the frequencies and intensities of the normal modes of vibration. mdpi.com For this compound, this would predict the positions of characteristic infrared (IR) and Raman bands corresponding to functional groups such as the O-H and C=O stretches of the carboxylic acids, the N-H stretches of the hydrazinyl group, and the aromatic C-H and C=C vibrations. Comparing the calculated spectrum with an experimental one can help confirm the molecule's structure and provide a detailed assignment of the observed vibrational bands.

Electronic Spectra: Theoretical electronic spectra are obtained by calculating the energies and oscillator strengths of electronic transitions, typically using Time-Dependent DFT (TD-DFT). libretexts.org These calculations can predict the wavelengths of maximum absorption (λ_max) in the ultraviolet-visible (UV-Vis) spectrum. libretexts.org For this compound, this would involve transitions between the ground electronic state and various excited states, often involving the π-electron system of the aromatic ring. The predicted spectrum can aid in the interpretation of experimental UV-Vis data and provide insights into the nature of the electronic transitions. libretexts.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, intermolecular interactions, and the influence of the surrounding environment.

For this compound, MD simulations can be particularly useful for understanding its behavior in solution. By explicitly including solvent molecules (such as water) in the simulation, it is possible to investigate how the solvent affects the molecule's conformation and dynamics. osti.govnih.govmpg.de For instance, the formation and breaking of hydrogen bonds between the carboxylic acid and hydrazinyl groups of this compound and the surrounding water molecules can be monitored over time. These simulations can also provide insights into the solvation free energy, which is the energy change associated with transferring the molecule from the gas phase to a solvent. rsc.org Understanding these solvent effects is crucial for predicting the behavior of this compound in biological systems or in solution-phase chemical reactions. mdpi.com

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Water |

Table of Calculated Reactivity Descriptors for a Hypothetical Molecule (Illustrative)

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -6.5 |

| LUMO Energy | E_LUMO | -1.2 |

| Energy Gap | ΔE | 5.3 |

| Chemical Potential | μ | -3.85 |

| Chemical Hardness | η | 2.65 |

| Electrophilicity Index | ω | 2.79 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with a specific, well-defined process, such as biological activity or chemical reactivity. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for changes in their biological activities. researchgate.net

The development of a QSAR model involves several key steps. First, a dataset of molecules with known activities is compiled. nih.gov For these molecules, a wide variety of molecular descriptors are calculated, which quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. researchgate.net Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors to the activity. analis.com.my The primary goal of a QSAR model is to predict the biological activity of new or untested molecules. nih.gov

The validity and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures. nih.govanalis.com.my Key statistical metrics include the coefficient of determination (r²), which measures the goodness of fit for the training set, and the cross-validation coefficient (q² or r²cv), which assesses the model's internal robustness. nih.govanalis.com.my External validation, using a separate test set of compounds, provides the most crucial test of the model's real-world predictive ability. nih.gov For instance, a study on carbonyl thiourea (B124793) derivatives developed a robust QSAR model using a GA-PLS technique, which yielded strong statistical outputs, including an r² of 0.827 and an r²test of 0.790, indicating high predictive capability. analis.com.my

For a hypothetical QSAR study on derivatives of this compound, one could investigate their potential antioxidant activity. mdpi.com Descriptors related to the molecule's ability to donate a hydrogen atom or an electron would likely be significant.

Table 1: Example of Statistical Parameters in a QSAR Model for Hydrazone Derivatives This table is representative of data found in QSAR studies on related compounds. analis.com.mymdpi.com

| Parameter | Description | Value Example | Significance |

|---|---|---|---|

| r² | Coefficient of Determination | 0.827 | Indicates that 82.7% of the variance in the activity is explained by the model. |

| q² (r²cv) | Cross-Validation Coefficient | 0.682 | A value > 0.5 generally indicates a model with good predictive ability. |

| r²test | External Validation Coefficient | 0.790 | A high value indicates the model's ability to predict the activity of new compounds. |

| RMSEC | Root Mean Square Error of Calibration | 0.047 | Measures the error for the training set compounds. |

| RMSEP | Root Mean Square Error of Prediction | 0.051 | Measures the average error for the test set compounds. |

Noncovalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Noncovalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecules and biomolecular systems. rsc.org NCI analysis is a computational tool designed to visualize and identify these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, in three-dimensional space. chemtools.org

The method is based on the electron density (ρ) and its derivative, specifically the reduced density gradient (s). chemtools.org The reduced density gradient is a dimensionless quantity used to describe deviations from a uniform electron distribution. chemtools.org In regions of covalent bonds and noncovalent interactions, the reduced gradient approaches zero. chemtools.org By creating a 2D plot of the reduced density gradient versus the electron density, characteristic spikes appear in low-density, low-gradient regions, which are signatures of noncovalent interactions. chemtools.org

To differentiate the type of interaction, the sign of the second eigenvalue (λ₂) of the electron density Hessian is used. chemtools.orgjussieu.fr This allows for a detailed 3D visualization where interactions are represented by isosurfaces, which are color-coded:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weaker, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. jussieu.fr

Hydrogen bonding is the strongest type of intermolecular force and plays a critical role in the structure of biological molecules like proteins and nucleic acids. ebsco.comsavemyexams.com For a hydrogen bond to form, a hydrogen atom must be covalently bonded to a highly electronegative atom (like oxygen or nitrogen), making it highly electron-deficient (δ+). savemyexams.com This δ+ hydrogen can then form a strong attractive interaction with a lone pair of electrons on an electronegative atom in a nearby molecule. savemyexams.com

In this compound, the carboxylic acid (-COOH) and hydrazinyl (-NHNH₂) groups are primary sites for hydrogen bonding. The -OH and -NH groups can act as hydrogen bond donors, while the carbonyl oxygens (C=O) and the nitrogen atoms can act as hydrogen bond acceptors. Computational studies on related hydrazone compounds have used methods like Density Functional Theory (DFT) alongside topological analyses such as Reduced Density Gradient (RDG) to evaluate these interactions and their impact on molecular properties. researchgate.net

Table 2: Characterization of Noncovalent Interactions via NCI Analysis This table is based on general principles of NCI analysis. chemtools.orgjussieu.frutexas.edu

| Interaction Type | Relative Strength | Sign(λ₂)ρ | Isosurface Color | Example in this compound System |

|---|---|---|---|---|

| Hydrogen Bond | Strong (5-14 kcal/mol) | Large and negative | Blue | Between the hydrazinyl hydrogen and a carbonyl oxygen of another molecule. |

| Van der Waals | Weak (0-4 kcal/mol) | Close to zero | Green | Between the surfaces of the phthalic acid rings of two adjacent molecules. |

| Steric Clash | Repulsive | Large and positive | Red | Repulsion between non-bonded atoms in a sterically crowded conformation. |

Coordination Chemistry: Synthesis and Characterization of Metal Complexes of 4 Hydrazinylphthalic Acid and Its Ligands

Design Principles for 4-Hydrazinylphthalic Acid-Based Ligands

The design of ligands derived from this compound is centered around the strategic modification of the hydrazine (B178648) group to create multidentate chelating agents. A common approach involves the condensation reaction of the hydrazine with various aldehydes or ketones. semanticscholar.orgresearchgate.net This reaction results in the formation of hydrazone Schiff bases, which incorporate an imine (-C=N-) group. semanticscholar.org These Schiff base ligands offer enhanced coordination capabilities and structural diversity.

The key design principles for these ligands include:

Multidenticity: The resulting ligands are often designed to be multidentate, meaning they can bind to a metal ion through multiple donor atoms simultaneously. This typically involves the carboxylate oxygen atoms, the azomethine nitrogen of the imine group, and potentially other donor atoms from the aldehyde or ketone precursor. semanticscholar.orgarabjchem.org

Chelation: The arrangement of donor atoms is crucial for forming stable chelate rings with the metal ion. Five or six-membered chelate rings are generally the most stable.

Tuning Electronic and Steric Properties: By varying the aldehyde or ketone used in the synthesis, the electronic and steric properties of the ligand can be fine-tuned. This, in turn, influences the geometry, stability, and reactivity of the resulting metal complexes.

Precursor for Heterocycles: this compound and its derivatives can also serve as precursors for the synthesis of various heterocyclic compounds, which can then act as ligands. semanticscholar.org

Synthesis and Isolation of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(II), Cd(II), Sn(II), Hg(II), Zr(IV))

The synthesis of transition metal complexes with ligands derived from this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. semanticscholar.orgarabjchem.orgnih.gov The choice of solvent is important and often includes ethanol (B145695), methanol, DMF, or DMSO to ensure the dissolution of both the ligand and the metal salt. semanticscholar.orgarabjchem.org

The general procedure often involves:

Dissolving the ligand in a suitable solvent, sometimes with gentle heating. arabjchem.org

Adding a solution of the metal salt (e.g., chlorides, nitrates, acetates) to the ligand solution, often dropwise with continuous stirring. arabjchem.orgmtct.ac.in

Refluxing the reaction mixture for a specific period, which can range from a few hours to several hours, to facilitate complex formation. arabjchem.orgnih.gov

Cooling the reaction mixture to room temperature, which often leads to the precipitation of the solid metal complex. arabjchem.org

Isolating the complex by filtration, followed by washing with appropriate solvents to remove any unreacted starting materials. nih.gov

Drying the final product, often in a desiccator or under vacuum. arabjchem.orgnih.gov

A variety of transition metal complexes have been synthesized using this methodology, including those of Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(II), Cd(II), and Zr(IV). arabjchem.orgnih.govmdpi.comekb.eg The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can vary and is typically determined through elemental analysis. mdpi.comekb.eg

Table 1: Examples of Synthesized Transition Metal Complexes with Hydrazone Ligands

| Metal Ion | Ligand Type | General Formula | Reference |

|---|---|---|---|

| Mn(II), Co(II), Ni(II), Cu(II) | Hydrazone Schiff Base | [M(L)(Cl)(H₂O)₂] | arabjchem.org |

| Zn(II), Cd(II) | Hydrazone Schiff Base | [M(L)(H₂O)] | arabjchem.org |

| Zr(IV), V(IV), Ru(III), Cd(II) | N,O-Multidentate Hydrazone | Varies | nih.gov |

| Co(II), Ni(II), Cu(II) | Schiff Base from Anthranilic Acid | Varies | semanticscholar.org |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 2-Carboxybenzaldehyde Aroylhydrazones | [M(L-H)₂]·xH₂O | ekb.eg |

Elucidation of Coordination Modes and Geometries within Metal Complexes

Ligands derived from this compound, particularly the hydrazone Schiff bases, are versatile in their coordination behavior. They can act as bidentate, tridentate, or even tetradentate ligands. semanticscholar.orgekb.egresearchgate.net The common donor atoms are the azomethine nitrogen and the carboxylate oxygen. semanticscholar.orgekb.eg In some cases, if the aldehyde or ketone precursor contains additional donor sites (e.g., a phenolic hydroxyl group), these can also participate in coordination. researchgate.net

The coordination geometry of the metal complexes is influenced by the coordination number of the central metal ion, the nature of the ligand, and the metal ion itself. uni-siegen.deatlanticoer-relatlantique.calibretexts.org Common geometries observed for these types of complexes include:

Octahedral: This is a very common geometry for coordination number six. arabjchem.orgekb.egresearchgate.net

Tetrahedral: Often observed for coordination number four, particularly with ions like Zn(II) and Cd(II). arabjchem.orgresearchgate.netjmcs.org.mx

Square Planar: Another possible geometry for coordination number four, especially with d⁸ metal ions like Ni(II) and Cu(II). ekb.egrsc.orgnih.gov

Square Pyramidal: A five-coordinate geometry that has also been reported. researchgate.net

The determination of these structural features relies heavily on a combination of analytical and spectroscopic techniques.

Spectroscopic Probes for Metal-Ligand Interactions (e.g., UV-Vis, IR, NMR, Mass Spectrometry)

A suite of spectroscopic techniques is employed to characterize the metal complexes and to probe the nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. semanticscholar.orgarabjchem.org The formation of a metal-ligand bond alters the vibrational frequencies of the functional groups involved in coordination. Key observations include:

A shift in the ν(C=N) (azomethine) stretching frequency, indicating the involvement of the imine nitrogen in coordination. sysrevpharm.org

Changes in the stretching frequencies of the carboxylate group (ν(COO⁻)), suggesting its participation in bonding. semanticscholar.org

The appearance of new, low-frequency bands corresponding to ν(M-N) and ν(M-O) vibrations, which directly confirms the formation of metal-nitrogen and metal-oxygen bonds. nih.govekb.eg

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complex and can help in determining the geometry. mdpi.comup.ac.zajetir.orgresearchgate.net The spectra of the complexes typically show shifts in the absorption bands of the free ligand (often bathochromic or red shifts) upon coordination. researchgate.netup.ac.za Additionally, new bands may appear due to d-d electronic transitions of the metal ion or charge-transfer transitions between the metal and the ligand. mdpi.comsysrevpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primarily used to characterize the ligand and to confirm its structure. semanticscholar.orgresearchgate.nethmdb.cahmdb.caresearchgate.netrsc.orgchemicalbook.com Upon complexation with diamagnetic metal ions like Zn(II) or Cd(II), shifts in the proton and carbon signals of the ligand can provide evidence of coordination. mdpi.com For instance, the disappearance of the carboxylic acid proton signal and shifts in the signals of protons adjacent to the coordination sites are indicative of complex formation.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the ligands and their metal complexes, which helps in confirming their proposed stoichiometry. semanticscholar.org

Table 2: Spectroscopic Data for Characterization of Metal Complexes

| Technique | Key Information Obtained | Typical Observations |

|---|---|---|

| IR Spectroscopy | Identification of coordination sites | Shift in ν(C=N), ν(COO⁻); Appearance of ν(M-N), ν(M-O) bands. semanticscholar.orgnih.govekb.egsysrevpharm.org |

| UV-Vis Spectroscopy | Electronic transitions and geometry | Bathochromic shift of ligand bands; Appearance of d-d or charge-transfer bands. mdpi.comresearchgate.netup.ac.za |

| NMR Spectroscopy | Ligand structure and confirmation of coordination (for diamagnetic complexes) | Shifts in proton and carbon signals upon complexation. mdpi.com |

| Mass Spectrometry | Molecular weight and stoichiometry | Confirmation of the M:L ratio. semanticscholar.org |

Computational Insights into Metal Complex Stability and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for complementing experimental data and providing deeper insights into the properties of these metal complexes. semanticscholar.orgmdpi.com

Electronic Properties: These calculations provide information about the electronic structure of the complexes, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the complex. mdpi.comresearchgate.net A smaller energy gap generally indicates higher reactivity. mdpi.com

Stability of Complexes: Computational methods can be used to calculate the binding energies and formation energies of the metal complexes. nih.gov This provides a theoretical measure of their thermodynamic stability and can help in understanding the factors that contribute to the stability of different complex geometries.

Spectroscopic Properties: Theoretical calculations can also be used to simulate spectroscopic data, such as IR and UV-Vis spectra. sysrevpharm.org The comparison of calculated spectra with experimental spectra can aid in the assignment of spectral bands and the confirmation of proposed structures. sysrevpharm.org

Advanced Applications of 4 Hydrazinylphthalic Acid and Its Derivatives in Specialized Fields

Applications in Sophisticated Organic Synthesis

4-Hydrazinylphthalic acid serves as a valuable and versatile building block in modern organic synthesis. Its unique bifunctional nature, possessing both a reactive hydrazinyl moiety and two carboxylic acid groups on a stable aromatic ring, allows for its participation in a wide array of chemical transformations. This enables the construction of complex molecular architectures that are of significant interest in medicinal chemistry and materials science.

As Precursors for Complex Heterocyclic Structures (e.g., pyranopyrazoles)

One of the prominent applications of hydrazine (B178648) derivatives, including this compound, is in the synthesis of complex heterocyclic compounds like pyranopyrazoles. Pyranopyrazoles are fused heterocyclic systems that have garnered considerable attention due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. rasayanjournal.co.inunimas.my

The most common and efficient method for synthesizing pyranopyrazole scaffolds is through a one-pot, four-component reaction. rasayanjournal.co.inresearchgate.netsciensage.info This reaction typically involves the condensation of a hydrazine derivative, a β-ketoester (such as ethyl acetoacetate), an aldehyde or ketone, and a source of active methylene, like malononitrile (B47326). unimas.myresearchgate.netnih.gov In this reaction, this compound can serve as the hydrazine component. The hydrazinyl group first reacts with the β-ketoester to form a hydrazone, which then undergoes cyclization to form the pyrazole (B372694) ring. Subsequent reactions with the aldehyde and malononitrile construct the fused pyran ring, leading to the final pyranopyrazole structure.

The general scheme for this multicomponent reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of a library of structurally diverse molecules from simple starting materials. researchgate.net Various catalysts, including Lewis acids, organocatalysts like L-proline, and nanoparticles, have been employed to improve reaction yields and promote green chemistry principles by using environmentally benign solvents like water or ethanol (B145695). rasayanjournal.co.insciensage.info

Table 1: Typical Reactants in Four-Component Pyranopyrazole Synthesis

| Component | Example | Role |

|---|---|---|

| Hydrazine Derivative | Hydrazine Hydrate (B1144303), This compound | Forms the core pyrazole ring |

| β-Ketoester | Ethyl Acetoacetate | Reacts with hydrazine to form hydrazone intermediate |

| Aldehyde/Ketone | Substituted Benzaldehydes | Incorporated into the pyran ring |

While hydrazine hydrate is the most frequently cited reactant, the use of substituted hydrazines like this compound allows for the introduction of additional functional groups into the final heterocyclic structure, which can be used to modulate the molecule's biological activity or to anchor it to other substrates.

Role in the Construction of Diverse Organic Scaffolds

The concept of an organic scaffold refers to a core molecular framework upon which various functional groups can be appended to create new molecules with desired properties. This compound is an exemplary precursor for such scaffolds due to its distinct reactive sites.

The hydrazinyl group is a potent nucleophile and readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages (-C=N-NH-). This reaction is fundamental to the construction of larger, more complex molecules. For instance, the reaction of 4-hydrazinylbenzoic acid, a closely related compound, with various aldehydes has been used to synthesize a library of hydrazone derivatives with potential antibacterial and antioxidant activities. acs.orgresearchgate.net Similarly, this compound can be used to create hydrazone-based scaffolds, where the two carboxylic acid groups remain available for further functionalization, such as forming amides, esters, or serving as attachment points in supramolecular assemblies.

Furthermore, the two carboxylic acid groups on the phthalic acid ring offer another dimension for scaffold construction. They can be converted into acid chlorides, esters, or amides, or they can participate in condensation polymerization to form polyesters or polyamides. nih.gov This dual reactivity makes this compound a powerful tool for creating diverse and multifunctional molecular platforms for drug discovery and materials science. taylorfrancis.com

Materials Science and Engineering Applications

The unique chemical structure of this compound makes it a valuable component in the design and synthesis of advanced materials, including high-performance polymers, functional dyes for various applications, and components for renewable energy technologies.

Development of Advanced Polymers and Functional Dyes

Functional dyes are molecules designed not just for color, but for specific functions triggered by external stimuli like light or electricity. ymdchem.com this compound can be incorporated into such dyes to impart specific properties. The hydrazinyl group can be part of a chromophore system, often acting as an electron-donating group, or it can be used to link different parts of a dye molecule together. researchgate.net The dicarboxylic acid functionality allows the dye to be covalently bonded into a polymer matrix, preventing leaching and improving the material's durability. mjbas.com

In polymer science, this compound can act as a specialty monomer. Polyanhydrides, for instance, are a class of biodegradable polymers often synthesized via the melt-polycondensation of dicarboxylic acids. nih.gov The incorporation of this compound (or its derivatives) into a polymer backbone could introduce new functionalities, potentially altering the polymer's thermal stability, solubility, or ability to coordinate with metal ions, opening avenues for applications in controlled drug release or as functional coatings. researchgate.netrsc.org

Application in Dye-Sensitized Solar Cells (DSSCs) as Sensitizers or Co-sensitizers

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a molecular dye to absorb light. wikipedia.org An effective dye sensitizer (B1316253) must have several key features: strong light absorption across the visible spectrum, appropriate energy levels for efficient electron injection into a semiconductor (typically TiO₂), and a strong anchoring group to bind it to the semiconductor surface. frontiersin.org

Carboxylic acid groups are the most common and effective anchoring groups for this purpose. researchgate.net Derivatives of this compound are promising candidates for DSSC sensitizers precisely because the phthalic acid moiety provides two powerful anchoring points. This dual-anchor system can lead to a more stable and robust attachment to the TiO₂ surface compared to single-anchor dyes.

Table 2: Key Properties of Dye Components for DSSCs

| Component Feature | Desired Property | Role of this compound Moiety |

|---|---|---|

| Anchoring Group | Strong binding to TiO₂ surface | The two carboxylic acid groups provide a robust, bidentate anchor. |

| Donor Group | Efficient electron donation upon light excitation | The hydrazinyl group can act as or be part of an electron-donating system. |

Investigation of Photophysical Properties (e.g., absorption, emission, fluorescence quantum yields, solvatochromism)

The performance of a functional dye in any application is dictated by its photophysical properties. These properties describe how the molecule interacts with light. nih.govbeilstein-journals.org

Absorption and Emission: The absorption spectrum determines which wavelengths of light a dye can absorb, while the emission spectrum describes the light it releases after excitation. For DSSCs, broad absorption in the visible and near-infrared regions is desirable. mdpi.com For fluorescent probes, a strong emission is key.

Fluorescence Quantum Yield (ΦF): This value measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. researchgate.net A high quantum yield is crucial for applications like bio-imaging and sensors. rsc.orgnih.gov Quantum yields are typically measured relative to a known standard, such as fluorescein (B123965) or rhodamine 6G. nih.govthermofisher.com